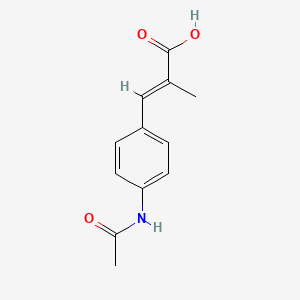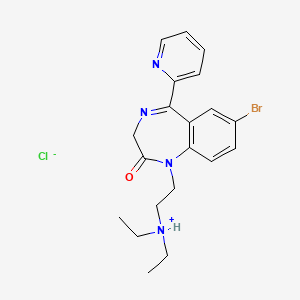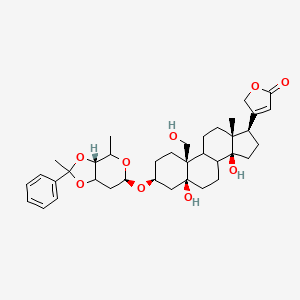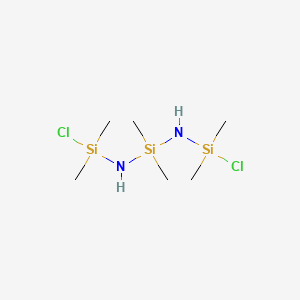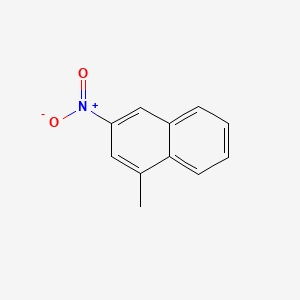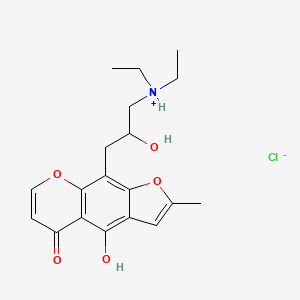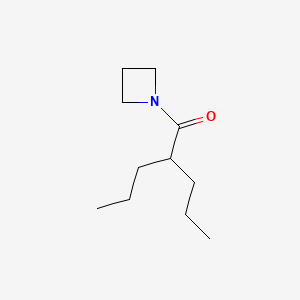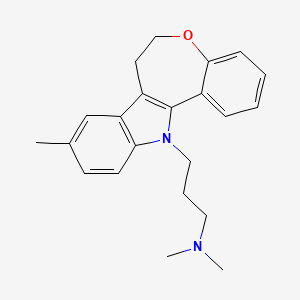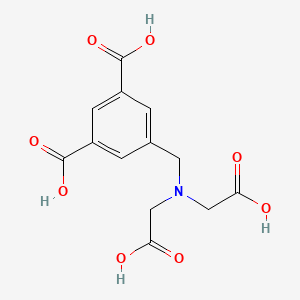
3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its unique structure, which includes a tin atom bonded to multiple organic groups, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate typically involves the reaction of dibutyltin oxide with specific organic ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction temperature is maintained between 50-80°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The organic ligands attached to the tin atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin dichloride, while reduction could produce dibutyltin dihydride. Substitution reactions can result in a variety of organotin compounds with different organic ligands.
Aplicaciones Científicas De Investigación
3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
Mecanismo De Acción
The mechanism of action of 3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate involves its interaction with biological molecules and catalytic sites. The tin atom in the compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin dihydride
- Dibutyltin oxide
Comparison
Compared to similar compounds, 3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate is unique due to its specific organic ligands and the presence of both oxygen and sulfur atoms in its structure. This unique composition imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and material science.
Propiedades
Número CAS |
29492-49-7 |
|---|---|
Fórmula molecular |
C24H48O6S2Sn |
Peso molecular |
615.5 g/mol |
Nombre IUPAC |
3-methoxybutyl 3-[dibutyl-[3-(3-methoxybutoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H16O3S.2C4H9.Sn/c2*1-7(10-2)3-5-11-8(9)4-6-12;2*1-3-4-2;/h2*7,12H,3-6H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
QNBASXQVTGSILU-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(SCCC(=O)OCCC(C)OC)SCCC(=O)OCCC(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


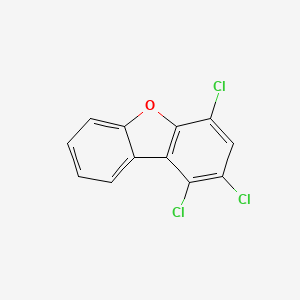
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
